N-Allyl-4-chloronicotinamide
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Overview
Description
N-Allyl-4-chloronicotinamide is a chemical compound with the molecular formula C9H9ClN2O and a molecular weight of 196.63 g/mol . It is a derivative of nicotinamide, where the nicotinamide ring is substituted with an allyl group at the nitrogen atom and a chlorine atom at the 4-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Allyl-4-chloronicotinamide can be synthesized through several methods. One common method involves the reaction of 4-chloronicotinamide with allyl bromide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) . The reaction typically proceeds at room temperature and yields the desired product after purification.
Another method involves the use of palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. In this approach, N-allyl imines are activated via C-H activation and subsequently undergo nucleophilic attack by glycinates, leading to the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
N-Allyl-4-chloronicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as N-chloronicotinamide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The chlorine atom at the 4-position of the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: N-chloronicotinamide in aqueous acetic acid medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives with the allyl group intact.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
N-Allyl-4-chloronicotinamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Allyl-4-chloronicotinamide involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound acts as an oxidizing agent, transferring electrons to the substrate and undergoing reduction itself . The exact molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with bacterial cell membranes and enzymes, leading to antibacterial effects .
Comparison with Similar Compounds
N-Allyl-4-chloronicotinamide can be compared with other similar compounds, such as:
- 2-Chloro-N-(2-chlorophenyl)nicotinamide (ND1)
- 2-Chloro-N-(3-chlorophenyl)nicotinamide (ND2)
- 2-Chloro-N-(4-chlorophenyl)nicotinamide (ND3)
- N-(2-Bromophenyl)-2-chloronicotinamide (ND4)
These compounds share a similar nicotinamide core structure but differ in the substituents on the pyridine ring. This compound is unique due to the presence of the allyl group, which imparts different chemical and biological properties compared to its analogs.
Properties
CAS No. |
62458-87-1 |
---|---|
Molecular Formula |
C9H9ClN2O |
Molecular Weight |
196.63 g/mol |
IUPAC Name |
4-chloro-N-prop-2-enylpyridine-3-carboxamide |
InChI |
InChI=1S/C9H9ClN2O/c1-2-4-12-9(13)7-6-11-5-3-8(7)10/h2-3,5-6H,1,4H2,(H,12,13) |
InChI Key |
RGNCOSHHPFQSJX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)C1=C(C=CN=C1)Cl |
Origin of Product |
United States |
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